molecular formula C6H8S2 B14272080 2,3-Dithiabicyclo[2.2.2]oct-5-ene CAS No. 130147-99-8

2,3-Dithiabicyclo[2.2.2]oct-5-ene

Cat. No.: B14272080
CAS No.: 130147-99-8
M. Wt: 144.3 g/mol
InChI Key: GYSWZSCAHTWSTK-UHFFFAOYSA-N
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Description

2,3-Dithiabicyclo[2.2.2]oct-5-ene is a cyclic disulfide compound characterized by its unique bicyclic structure. This compound has garnered interest due to its potential applications in various fields, including chemistry and industry. The presence of sulfur atoms within its bicyclic framework imparts distinctive chemical properties that make it a subject of scientific research.

Preparation Methods

2,3-Dithiabicyclo[2.2.2]oct-5-ene can be synthesized through the oxidation of corresponding dithiols. One common method involves the oxidation of cis-cyclopentene-3,5-dithiol. The reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in the presence of a suitable solvent. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired cyclic disulfide .

Chemical Reactions Analysis

2,3-Dithiabicyclo[2.2.2]oct-5-ene undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the disulfide bond can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dithiols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles, resulting in the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,3-Dithiabicyclo[2.2.2]oct-5-ene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Dithiabicyclo[2.2.2]oct-5-ene exerts its effects is primarily through its redox activity. The compound can undergo reversible oxidation and reduction, making it a useful tool for modulating redox-sensitive biological pathways. The sulfur atoms within its structure can interact with various molecular targets, including enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

2,3-Dithiabicyclo[2.2.2]oct-5-ene can be compared with other similar compounds, such as 2,3-Dioxabicyclo[2.2.2]oct-5-ene and 2,3-Diazabicyclo[2.2.2]oct-5-ene.

The uniqueness of this compound lies in its sulfur-containing bicyclic structure, which imparts distinct redox properties and reactivity compared to its oxygen and nitrogen analogs .

Properties

CAS No.

130147-99-8

Molecular Formula

C6H8S2

Molecular Weight

144.3 g/mol

IUPAC Name

2,3-dithiabicyclo[2.2.2]oct-5-ene

InChI

InChI=1S/C6H8S2/c1-2-6-4-3-5(1)7-8-6/h1-2,5-6H,3-4H2

InChI Key

GYSWZSCAHTWSTK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1SS2

Origin of Product

United States

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